Levotofisopam - 82059-51-6

Levotofisopam

Catalog Number: EVT-1573766
CAS Number: 82059-51-6
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levotofisopam is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. It is primarily classified as a psychotropic agent, with implications for treating anxiety and mood disorders. The compound is recognized for its unique mechanism of action, which distinguishes it from other anxiolytic medications.

Source

Levotofisopam was developed as part of a series of compounds aimed at enhancing the efficacy and safety profile of existing psychotropic agents. Its synthesis and characterization have been documented in various scientific literature, emphasizing its role in the pharmacological landscape.

Classification

Levotofisopam falls under the category of benzodiazepine derivatives. These compounds are known for their ability to modulate neurotransmitter activity in the brain, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in regulating anxiety and mood.

Synthesis Analysis

Methods

The synthesis of Levotofisopam typically involves several steps, utilizing various organic chemistry techniques. One notable method includes:

  1. Starting Materials: The synthesis begins with readily available benzodiazepine precursors.
  2. Reactions: Key reactions may include alkylation and cyclization processes to construct the core benzodiazepine structure.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Levotofisopam in its pure form.

Technical Details

The synthesis process is optimized to enhance yield and minimize by-products. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to achieve the desired purity and potency of Levotofisopam.

Molecular Structure Analysis

Structure

Levotofisopam's molecular structure can be represented as follows:

  • Chemical Formula: C14_{14}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 241.29 g/mol

Data

The compound features a complex arrangement of atoms, including a fused benzene ring system characteristic of benzodiazepines. Its three-dimensional conformation is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Levotofisopam can undergo several chemical reactions typical of benzodiazepine derivatives, including:

  • Hydrolysis: In aqueous environments, Levotofisopam may hydrolyze, affecting its stability and efficacy.
  • Oxidation: The compound can be oxidized under certain conditions, potentially leading to the formation of metabolites.

Technical Details

Understanding these reactions is essential for predicting the behavior of Levotofisopam in biological systems and for developing formulations that enhance its stability and bioavailability.

Mechanism of Action

Process

Levotofisopam acts primarily by enhancing GABAergic transmission in the central nervous system. This is achieved through:

  1. Binding to GABA Receptors: Levotofisopam binds to specific sites on GABA receptors, increasing the frequency of chloride ion channel opening.
  2. Neurotransmitter Modulation: This binding results in increased inhibitory neurotransmission, which helps alleviate symptoms of anxiety and promotes sedation.

Data

Research indicates that Levotofisopam exhibits a dose-dependent effect on anxiety-like behaviors in animal models, supporting its potential use as an anxiolytic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levotofisopam is typically a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility and stability can be affected by pH levels, indicating the need for careful formulation in pharmaceutical applications.
Applications

Levotofisopam has potential applications in various scientific fields:

  • Psychopharmacology: It is being investigated for its effects on anxiety disorders and depression.
  • Clinical Research: Ongoing studies are evaluating its efficacy and safety profile compared to traditional anxiolytics.
  • Pharmaceutical Development: Researchers are exploring novel formulations that enhance the delivery and effectiveness of Levotofisopam in clinical settings.
Introduction to Levotofisopam: Chemical and Pharmacological Foundations

Structural Characterization of Levotofisopam: Enantiomeric Specificity and Stereochemical Properties

Levotofisopam, chemically designated as (5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is a chiral molecule with the molecular formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.46 g/mol [1] [6] [9]. Its structure features a 1,4-diazepine ring core substituted with four methoxy groups (–OCH₃) and ethyl/methyl alkyl chains, creating a stereogenic center at the C5 position. This center adopts an absolute (S)-configuration, confirmed by X-ray crystallography and chiral resolution techniques [6] [9]. The compound's isomeric SMILES notation (CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC) explicitly denotes this stereochemistry [10].

Table 1: Key Structural and Stereochemical Properties of Levotofisopam

PropertyDescription
IUPAC Name(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
Molecular FormulaC₂₂H₂₆N₂O₄
Molecular Weight382.46 g/mol
Defined Stereocenters1 (C5 position)
Absolute Configuration(S)-enantiomer
Chiral Resolution MethodIsolation from racemic tofisopam via enantioselective synthesis or chromatography
Key Structural FeaturesFour methoxy groups, ethyl at C5, methyl at C4, planar diazepine ring

The planar benzodiazepine ring and electron-rich methoxy substituents govern its physicochemical behavior, including solubility and receptor binding. Unlike classical 1,4-benzodiazepines (e.g., diazepam), levotofisopam belongs to the 2,3-benzodiazepine subclass, which lacks the fused seven-membered ring at positions 4-5a. This distinction confers unique conformational constraints and pharmacological divergence from anxiolytic benzodiazepines [9]. The (S)-enantiomer exhibits >100-fold higher affinity for target receptors compared to its (R)-counterpart, underpinning the rationale for enantiopure development [3] [9].

Historical Development: Racemic Tofisopam Derivatives and Rationale for S-Enantiomer Isolation

Racemic tofisopam (a 1:1 mixture of (R)- and (S)-enantiomers) was first developed in the 1970s and approved in >20 countries for anxiety and autonomic disorders, though not in the United States [4] [9]. Its mechanism was attributed to modulation of "subcortical 2,3-benzodiazepine receptors", distinct from classical GABAA binding sites associated with 1,4-benzodiazepines [9]. Despite clinical utility, the racemate showed no significant urate-lowering effects in early studies, limiting its therapeutic scope [3].

The isolation of the (S)-enantiomer (levotofisopam) emerged from serendipitous findings in Phase I clinical trials. Healthy volunteers receiving levotofisopam exhibited unexpected reductions in serum urate (SUA) levels, a phenomenon absent with the racemate [4]. This discovery prompted a mechanistic pivot toward hyperuricemia management. Pharmacological reassessment revealed that the uricosuric activity was exclusive to the (S)-enantiomer, driven by its stereospecific interaction with renal urate transporters [4] [9]. Consequently, levotofisopam entered clinical development for gout, culminating in the proof-of-concept trial NCT01519687 [3].

Table 2: Evolution from Racemic Tofisopam to Levotofisopam

Development PhaseRacemic TofisopamLevotofisopam (S-Enantiomer)
Initial Approval>20 countries (excl. USA) for anxietyInvestigational (under clinical trials)
Primary IndicationsAnxiety, autonomic instability, GI disordersHyperuricemia, gout
Key Pharmacological ActionAutonomic tone modulationUricosuric activity
Uricosuric EfficacyNot observed48.8% reduction in serum urate (Day 7)
Clinical Rationale for IsolationN/AStereospecific urate transporter targeting

Pharmacological Classification: Uricosuric Agents and GABAA Receptor Modulation

Uricosuric Activity

Levotofisopam functions as a potent uricosuric agent, reducing serum urate primarily by enhancing renal excretion. In a clinical study of gout patients (SUA ≥8.0 mg/dL), levotofisopam (50 mg TID for 7 days) achieved a mean 48.8% reduction in SUA, with all subjects reaching therapeutic targets (<6.0 mg/dL) [4]. This effect correlated with a significant increase in fractional excretion of urate (FEUA) and 24-hour urinary uric acid excretion, confirming a renal mechanism [4]. Unlike xanthine oxidase inhibitors (e.g., allopurinol), which reduce urate production, levotofisopam’s action depends on inhibition of URAT1 (urate transporter 1) and/or activation of GLUT9/ABCG2 efflux transporters in proximal tubules [7]. Its uricosuric potency places it among emerging agents like lesinurad, though structural dissimilarity suggests a unique binding profile.

GABAA Receptor Modulation

As a 2,3-benzodiazepine, levotofisopam interacts with GABAA receptor subtypes, though with divergent effects from classical benzodiazepines. GABAA receptors are pentameric ligand-gated chloride channels comprising combinations of 19 subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, ρ1–3) [5] [8]. Levotofisopam binds preferentially to receptors containing α3 subunits, prevalent in subcortical regions (e.g., raphe nuclei, locus coeruleus) and peripheral tissues [8] [9]. This binding modulates chloride influx, potentially influencing autonomic nervous system tone and neuroendocrine signaling [9]. Crucially, it lacks affinity for the α1β2γ2 subtype responsible for sedative-hypnotic effects, explaining its non-anxiolytic profile [5] [8].

Table 3: Dual Pharmacological Classification of Levotofisopam

MechanismTarget/PathwayBiological Consequence
Uricosuric ActionRenal URAT1/GLUT9 transporters↑ Uric acid excretion; ↓ serum urate (48.8%)
GABAA Modulationα3-containing GABAA receptors (subcortical)Autonomic tone regulation; no sedation
Therapeutic CategoryUricosuric agentEmerging gout therapy
Distinctive FeaturesStereospecific urate transport; non-sedative benzodiazepineTargets hyperuricemia without CNS depression

The dual pharmacology positions levotofisopam uniquely: it merges peripheral urate-lowering effects with central autonomic modulation, though its clinical development prioritizes hyperuricemia management. Ongoing research aims to decouple these mechanisms to optimize gout-specific efficacy [3] [4].

Properties

CAS Number

82059-51-6

Product Name

Levotofisopam

IUPAC Name

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1

InChI Key

RUJBDQSFYCKFAA-OAHLLOKOSA-N

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.